2,5-Dimethyl-3-(methyldithio)furan
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Overview
Description
2,5-Dimethyl-3-(methyldithio)furan is a heterocyclic organic compound with the molecular formula C7H10OS2 It is a derivative of furan, characterized by the presence of two methyl groups and a methyldithio group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(methyldithio)furan typically involves the reaction of 2,5-dimethylfuran with a suitable sulfur donor, such as methanethiol, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methyldithio group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(methyldithio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the methyldithio group to a thiol or a simpler sulfur-containing group.
Substitution: The methyl groups and the methyldithio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve selective reduction.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and simpler sulfur-containing compounds.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-3-(methyldithio)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-related pathways.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(methyldithio)furan involves its interaction with molecular targets through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler derivative of furan with two methyl groups but lacking the methyldithio group.
2-Methyl-3-(methyldithio)furan: Similar structure but with only one methyl group on the furan ring.
Furan: The parent compound, a simple heterocyclic ring without any substituents.
Uniqueness
2,5-Dimethyl-3-(methyldithio)furan is unique due to the presence of both methyl and methyldithio groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
61197-06-6 |
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Molecular Formula |
C7H10OS2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2,5-dimethyl-3-(methyldisulfanyl)furan |
InChI |
InChI=1S/C7H10OS2/c1-5-4-7(10-9-3)6(2)8-5/h4H,1-3H3 |
InChI Key |
ZZXDUGZYDILQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)SSC |
boiling_point |
284.00 °C. @ 760.00 mm Hg |
melting_point |
45.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
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